7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Overview
Description
7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a type of benzoxaborole compound . Benzoxaboroles are versatile scaffolds that play important roles in organic synthesis, molecular recognition, and supramolecular chemistry . They are also privileged structures in medicinal chemistry due to their desirable physicochemical and drug-like properties . Benzoxaboroles have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
Synthesis Analysis
Benzoxaboroles can be synthesized through a series of chemical reactions . A structure-activity relationship (SAR) investigation was conducted to assess the changes in antimalarial activity which result from structural variation, substituent modification on the pyrazine ring, and optimization of the side chain ester group . This SAR study discovered highly potent benzoxaboroles with IC50s = 0.2 - 22 nM against cultured Plasmodium falciparum W2 and 3D7 strains .Molecular Structure Analysis
Benzoxaboroles are low-molecular weight compounds . They have a unique structural feature, a 6-aryloxy benzoxaborole, which was identified from early library screening against Plasmodium falciparum .Chemical Reactions Analysis
Benzoxaboroles undergo various chemical reactions during their synthesis . The changes in antimalarial activity result from 6-aryloxy structural variation, substituent modification on the pyrazine ring, and optimization of the side chain ester group .Mechanism of Action
Future Directions
The future directions for 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and similar compounds could involve further exploration of their antimalarial activity and potential applications in treating other diseases. The development of new medications that counter resistance and that are safe and easy for use in vulnerable populations is a current focus in this field .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDSWFYJGUDUEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211503 | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947162-61-0 | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947162-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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